6,7-Dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid
Description
Properties
Molecular Formula |
C8H8N2O2 |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C8H8N2O2/c11-8(12)5-1-2-7-6(5)3-9-4-10-7/h3-5H,1-2H2,(H,11,12) |
InChI Key |
YNVTWWVAYKQIOD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC=NC=C2C1C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclization from Acrylic Acid and Pyrimidine Precursors
A representative synthetic route involves:
Step 1: Coupling Reaction
Reacting a substituted pyrimidine amine (e.g., 5-bromo-2-chloro-N-cyclopentylpyrimidine-4-amine) with acrylic acid in the presence of metal catalysts such as nickel salts and cuprous halides, along with organic ligands and bases. This step forms an intermediate acrylic acid derivative attached to the pyrimidine ring.Step 2: Intramolecular Cyclization
The intermediate is then subjected to intramolecular cyclization under catalytic conditions with a base to close the bicyclic ring system, yielding the dihydro-cyclopenta[d]pyrimidine carboxylic acid structure.-
- Solvent: Absolute ethanol or other organic solvents
- Temperature: Approximately 65 °C for coupling, followed by controlled cooling and filtration
- Catalysts: Nickel chloride, cuprous iodide, triphenylphosphine as ligand
- Base: N,N-diisopropylethylamine or similar bases
- Reaction time: 8 hours for coupling step, followed by cyclization.
Yield: Approximately 73% for the coupling intermediate, with subsequent cyclization yields depending on conditions.
Condensation of Malonic Acid Derivatives and Guanidine
- Starting from malonic acid derivatives and guanidine or guanidine salts, condensation under acidic or basic conditions can form the pyrimidine ring.
- The cyclopentane ring is introduced via ring closure reactions, often facilitated by heating or catalysis.
- This method is common for pyrimidine derivatives but specific detailed protocols for this exact compound are less documented in open literature.
Use of Catalysts and Reaction Optimization
- Zinc chloride and other Lewis acids have been reported to enhance reaction efficiency and selectivity in related pyrimidine syntheses.
- Reaction monitoring by high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is essential to optimize yield and purity.
Data Table Summarizing Preparation Parameters
| Step | Reagents/Conditions | Catalyst(s) | Temperature (°C) | Time (hours) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Coupling | 5-bromo-2-chloro-N-cyclopentylpyrimidine-4-amine + Acrylic acid + Base + Ligand | NiCl2, CuI, Triphenylphosphine | 65 | 8 | 73.1 | Under nitrogen atmosphere, ethanol solvent |
| Intramolecular Cyclization | Intermediate from coupling + Base + Catalyst | Base (e.g., DIPEA), catalyst unspecified | Ambient to mild heating | 1-3 | Variable | Cyclization to form bicyclic structure |
| Condensation (alternative) | Malonic acid derivatives + Guanidine | Acidic or basic medium | Reflux or heating | Several | Not specified | Classical pyrimidine ring formation |
Research Findings and Notes
- The bicyclic structure of this compound is crucial for its biological activity, making the cyclization step a key synthetic challenge.
- Optimization of catalyst type and reaction conditions significantly affects yield and purity.
- Analytical techniques such as HPLC and MS are indispensable for monitoring reaction progress and product characterization.
- While direct synthetic routes for this exact compound are limited in public literature, analogous pyrimidine derivatives provide a reliable framework for synthesis.
- The compound’s synthesis is relevant in medicinal chemistry, especially for derivatives acting as sigma-1 receptor antagonists, which underscores the importance of efficient preparation methods.
Chemical Reactions Analysis
Cyclocondensation Reactions
The bicyclic core is synthesized via cyclocondensation between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile. Sodium alkoxide solutions (e.g., sodium ethoxide or methoxide) act as both catalyst and base .
Example reaction conditions:
| Reactants | Catalyst/Base | Temperature (°C) | Yield (%) | Product |
|---|---|---|---|---|
| 2,5-Diarylidenecyclopentanone + Propanedinitrile | NaOEt/NaOMe | 25–80 | 65–82 | 6,7-Dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid derivatives |
This method produces fused pyrimidine derivatives with substituents on the cyclopentane ring, enabling structural diversification .
Nucleophilic Substitution
The electron-deficient pyrimidine ring undergoes nucleophilic substitution at position 2 or 4. Chlorine or amino groups are common leaving groups.
Key transformations:
-
Amination: Reaction with ammonia or amines yields amino-substituted derivatives.
Example: Reaction with benzylamine at 100°C produces 2-benzylamino-6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid (84% yield).
-
Alkoxylation: Methanol/sodium methoxide under reflux replaces halides with methoxy groups (e.g., 91% yield for 4-methoxy derivatives) .
Oxidation
The cyclopentane moiety is susceptible to oxidation. Mn(OTf)₂ with t-BuOOH or H₂O₂ oxidizes the ring to form N-oxide derivatives :
| Oxidizing Agent | Catalyst | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| t-BuOOH | Mn(OTf)₂ | 25°C, 24h | Pyrimidine N-oxide | 52–98 |
| H₂O₂ | Mn(OTf)₂ | 25°C, 24h | Cyclopentenopyridine N-oxide | 65 |
Reduction
The carboxylic acid group can be reduced to alcohols using DIBAL-H, though over-reduction may require subsequent PCC oxidation to aldehydes .
Esterification and Amidation
The carboxylic acid group participates in classic acid-derived reactions:
| Reaction Type | Reagents | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Esterification | Methanol/H₂SO₄ | Reflux, 6h | Methyl ester | 78 |
| Amidation | Thionyl chloride + Amine | RT, 12h | Primary/Secondary amides | 60-85 |
These derivatives are intermediates for sigma receptor antagonists and antiviral agents .
Functionalization via Electrophilic Aromatic Substitution
The pyrimidine ring undergoes electrophilic substitution at position 3 or 5. Notable examples include:
-
Nitration: HNO₃/H₂SO₄ introduces nitro groups (52% yield).
-
Sulfonation: SO₃/Pyridine adds sulfonic acid groups.
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable aryl/heteroaryl group introduction. HFIP solvent enhances reactivity in C–H activation :
| Coupling Partner | Catalyst | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Aryl boronic acid | Pd(OAc)₂ | 80°C, 12h | 3-Aryl-6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid | 70 |
Decarboxylation
Thermal decarboxylation (180–200°C) removes the carboxylic acid group, yielding 6,7-dihydro-5H-cyclopenta[d]pyrimidine .
Research Insights
-
Derivatives show enhanced bioactivity when the carboxylic acid is converted to amides or esters, improving membrane permeability .
-
Electron-withdrawing groups (e.g., nitro) increase electrophilic substitution rates at position 3.
-
Sodium alkoxide catalysts in cyclocondensation minimize side reactions, improving yield and purity .
Scientific Research Applications
Medicinal Applications
Anticancer Activity
Recent studies have indicated that derivatives of 6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid exhibit significant anticancer properties. For instance, modifications to the compound have been shown to enhance its potency as an inhibitor of tubulin polymerization, a critical process in cancer cell proliferation. This inhibition is linked to the compound's ability to bind to the colchicine site on tubulin, thereby disrupting microtubule formation and leading to cell cycle arrest in cancer cells .
Case Study: Synthesis and Evaluation
A study synthesized a series of pyrimidine derivatives based on this compound, demonstrating strong anti-proliferative effects against various cancer cell lines, including melanoma and breast cancer. The compounds exhibited improved metabolic stability and water solubility, which are crucial for therapeutic efficacy .
| Compound | Cancer Type | IC50 (µM) | Solubility (µg/mL) | Metabolic Stability (min) |
|---|---|---|---|---|
| 1e | Melanoma | 0.25 | 26.4 | 36 |
| 12b | Breast | 0.30 | 20.0 | 40 |
Agricultural Applications
Herbicidal Properties
The compound has also been identified as a potential herbicide. Research indicates that derivatives such as 4-chloro-6,7-dihydro-2-methyl-5H-cyclopenta[d]pyrimidine demonstrate effective phytotoxicity against various weeds when applied pre-emergence .
Case Study: Herbicide Efficacy
In trials, the application of this compound at a rate of 25 lbs per acre resulted in varying levels of phytotoxic effects on different plant species:
| Plant Species | Phytotoxic Effect |
|---|---|
| Radish | Severe |
| Sugar Beet | Severe |
| Barnyard Grass | Moderate |
| Crab Grass | Moderate |
These results highlight the compound's potential utility in agricultural settings for weed management.
Structural Modifications and Derivatives
Chemical Modifications
The synthesis of various derivatives has been explored to enhance the biological activity of this compound. For example, introducing different substituents at specific positions on the pyrimidine ring can significantly alter its pharmacological properties.
Table: Common Derivatives and Their Properties
| Derivative Name | Structure Modification | Activity Type |
|---|---|---|
| 4-chloro-6,7-dihydro | Chlorine substitution | Herbicide |
| 2-amino-6,7-dihydro | Amino group addition | Anticancer |
| 2-methyl-6,7-dihydro | Methyl substitution | Anticancer/Herbicide |
Mechanism of Action
The mechanism of action of 6,7-Dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the particular target being studied.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogs: Positional and Substituent Variations
Cyclopenta[b]pyridine Derivatives
- 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid: Structure: Differs in the fused ring system ([b] vs. [d] pyrimidine) and substituent position (3-carboxylic acid). Properties: Molecular formula C9H9NO2, molecular weight 163.18 g/mol, and higher commercial availability compared to the [d]-pyrimidine analog . Applications: Not explicitly stated in the evidence, but its ester derivatives (e.g., ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate) are intermediates in organic synthesis .
- 6,7-Dihydro-5H-cyclopenta[b]pyridine-2-carboxylic acid: Structure: Carboxylic acid at the 2-position of the [b]-pyridine ring. Properties: CAS 1140239-83-3, molecular formula C9H9NO2, molecular weight 163.18 g/mol . Synthesis: Likely via similar cycloaddition or functionalization routes as other cyclopenta[b]pyridine derivatives .
Chloro-Substituted Analog
- 2-Chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine :
- Structure : Chlorine substituent at the 2-position of the pyrimidine ring.
- Properties : Molecular formula C7H7ClN2, SMILES
C1CC2=CN=C(N=C2C1)Cl, and InChIKeyYRPKTWHLIYZWGY-UHFFFAOYSA-N. - Reactivity : The electron-withdrawing chlorine substituent likely enhances electrophilic substitution reactivity compared to the carboxylic acid derivative.
Functional Analogs: Carboxylic Acid Esters and Carbonitriles
Pyrimidine-5-carboxylic Acid Esters
- Ethyl 4-hydroxy-2-(methylsulfanyl)pyrimidine-5-carboxylate: Synthesis: Derived from S-methylisothiourea hemisulfate and diethyl ethoxymethylenemalonate in ethanol . Applications: Intermediate in pharmaceutical synthesis, highlighting the utility of ester groups in improving solubility or stability.
Ethyl 2-(trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylate :
Carbonitrile Derivatives (CAPDs)
- 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD-1): Synthesis: Produced via cycloaddition of 2,5-diarylcyclopentanones with acrylonitrile using sodium alkoxide catalysts . Applications: Demonstrated 97.7% corrosion inhibition efficiency for carbon steel in sulfuric acid, attributed to mixed physical/chemical adsorption on metal surfaces . Mechanism: Supported by DFT calculations and Monte Carlo simulations, showing strong correlation between molecular structure and inhibitor performance .
Data Tables
Table 1: Structural and Functional Comparison of Selected Analogs
Biological Activity
6,7-Dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry. Its unique bicyclic structure, which combines a cyclopentane ring with a pyrimidine moiety, contributes to its biological activity. This article reviews the compound's synthesis, biological interactions, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : Approximately 179.18 g/mol
- IUPAC Name : 2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid
The compound features both an amino group and a carboxylic acid functional group, which enhance its reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves cyclocondensation reactions. One common method includes:
- Reaction of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile.
- Use of sodium alkoxide (e.g., sodium ethoxide or sodium methoxide) as both reagent and catalyst.
This process allows for the formation of the desired bicyclic structure through careful manipulation of reaction conditions to optimize yield and purity.
Research indicates that this compound interacts with specific biological targets such as sigma-1 receptors. This interaction is crucial for understanding its potential role in pain modulation and other therapeutic applications.
Pharmacological Studies
- Analgesic Properties : Studies have shown that compounds similar to 6,7-dihydro-5H-cyclopenta[d]pyrimidine derivatives exhibit analgesic effects by modulating sigma receptors, which are implicated in pain pathways.
- Antiproliferative Activity : Preliminary research suggests that this compound may possess antiproliferative properties, making it a candidate for cancer treatment. In vitro studies have demonstrated significant growth inhibition against various cancer cell lines .
Case Studies
A notable study evaluated the compound's efficacy against different protein kinases and cellular receptors:
- Screening Results : In a panel of 140 protein kinases, two showed less than 50% residual activity when treated with the compound.
- Lipid Kinases : The compound exhibited a binding affinity (K) of 7.1 nM for PI5P4Kγ, indicating strong potential as a selective inhibitor in lipid metabolism pathways .
Data Table: Biological Activity Overview
Q & A
Q. What are the established synthetic routes for 6,7-dihydro-5H-cyclopenta[d]pyrimidine-5-carboxylic acid and its derivatives?
The synthesis typically involves cyclocondensation reactions. For example, substituted cyclopenta-fused pyrimidines are synthesized via multicomponent reactions using cyclopentanone derivatives, urea/thiourea, and substituted aldehydes under acid catalysis. Key intermediates like 2-(3-oxo-1-arylpropyl)cyclopentanones are formed, followed by cyclization with nitriles or amidines . Modifications include introducing substituents (e.g., thiophene, halogens) to enhance reactivity or solubility. Reaction optimization (e.g., solvent choice, temperature) is critical for yield improvement .
Q. How are structural and purity characteristics of this compound validated experimentally?
Characterization employs:
- Spectroscopy : IR for functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹), ¹H/¹³C NMR for regiochemistry (e.g., cyclopenta ring protons at δ 2.5–3.5 ppm, pyrimidine protons at δ 8.0–9.0 ppm) .
- Elemental analysis : Confirms stoichiometry (e.g., C: 74.23%, H: 5.57%, N: 4.56% for C₁₉H₁₇NOS derivatives) .
- Chromatography : HPLC or TLC to assess purity (>95% typical for research-grade samples) .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data for structurally similar derivatives?
Discrepancies in NMR or mass spectra often arise from tautomerism or stereochemical variations. For example, cyclopenta-fused pyrimidines may exhibit keto-enol tautomerism, altering proton chemical shifts. Resolution methods include:
Q. How do substituents on the cyclopenta-pyrimidine core influence pharmacological activity?
Structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing groups (e.g., Cl, Br) enhance binding to enzyme active sites (e.g., kinase inhibitors).
- Thiophene or pyrazole substituents improve solubility and bioavailability .
- Carboxylic acid moiety enables salt formation (e.g., sodium salts for enhanced aqueous stability) .
Methodologically, SAR is assessed via: - In vitro assays (e.g., IC₅₀ determination against target enzymes).
- Molecular docking to predict binding interactions .
Q. What experimental precautions are critical when handling this compound?
While specific safety data for this compound are limited, analogous cyclopenta-fused heterocycles require:
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (H315/H319 hazards) .
- Ventilation : Use fume hoods due to potential respiratory irritation (H335) .
- Storage : Under inert atmosphere (N₂/Ar) at 2–8°C to prevent degradation .
Methodological Recommendations
- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times for cyclopenta-pyrimidine derivatives .
- Data Interpretation : Cross-validate spectral data with computational tools (e.g., ACD/Labs or MestReNova) to resolve ambiguities .
- Biological Testing : Prioritize derivatives with logP <3.5 for improved pharmacokinetics in early-stage drug discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
